Pinosylvin

Catalog No.
S539716
CAS No.
22139-77-1
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinosylvin

CAS Number

22139-77-1

Product Name

Pinosylvin

IUPAC Name

5-[(E)-2-phenylethenyl]benzene-1,3-diol

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+

InChI Key

YCVPRTHEGLPYPB-VOTSOKGWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3,5-dimethoxy-trans-stilbene, pinosylvin, pinosylvin, (E)-isomer

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O

The exact mass of the compound Pinosylvin is 212.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 362430. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of stilbenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Pinosylvin is a natural trans-stilbenoid compound, structurally related to resveratrol, and primarily found in the heartwood of Pinus species. As a phytoalexin, it serves a protective function in plants and possesses well-documented anti-inflammatory, antioxidant, and antimicrobial properties. Its core 3,5-dihydroxystilbene structure is the basis for its biological activities, but also the source of critical performance differences when compared to other common stilbenoids. Pinosylvin is typically supplied as a solid with good solubility in organic solvents like ethanol and DMSO, but is practically insoluble in water, a key consideration for formulation and handling.

While structurally similar to the widely-known stilbenoid resveratrol, pinosylvin is not an interchangeable substitute. Pinosylvin lacks the 4'-hydroxyl group present on resveratrol, a seemingly minor structural difference that results in significant, quantifiable changes in biological activity and selectivity. For example, this structural variance leads to a nearly twofold increase in potency for inhibiting COX-2-mediated PGE2 production compared to resveratrol. Furthermore, the number and position of hydroxyl groups directly influence antioxidant mechanisms, with pinosylvin showing a greater effect on intracellular reactive oxygen species (ROS), whereas resveratrol has a more balanced effect and pterostilbene primarily targets extracellular ROS. These specific functional distinctions mean that substituting pinosylvin with resveratrol or other analogs can lead to loss of potency, altered mechanism of action, and failure to reproduce published results, making the choice of the specific compound critical for targeted research and development.

Superior Inhibition of Pro-Inflammatory COX-2 Activity Compared to Resveratrol

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, pinosylvin demonstrated significantly stronger inhibition of cyclooxygenase-2 (COX-2) mediated prostaglandin E2 (PGE2) production than its common analog, resveratrol. Pinosylvin exhibited an IC50 value of 10.6 µM, indicating it is nearly twice as potent as resveratrol in this specific anti-inflammatory pathway.

Evidence DimensionInhibition of COX-2 Mediated PGE2 Production (IC50)
Target Compound Data10.6 µM
Comparator Or BaselineResveratrol: 20.8 µM
Quantified DifferencePinosylvin is ~1.96x more potent
ConditionsLPS-stimulated RAW 264.7 macrophage cells

For researchers developing anti-inflammatory agents targeting the COX-2 pathway, procuring pinosylvin provides a significant potency advantage over the more common resveratrol.

Differentiated Antioxidant Mechanism: Preferential Targeting of Intracellular Oxidative Stress

Comparative analysis of antioxidant mechanisms reveals functional specialization among stilbenoids. In activated human neutrophils, pinosylvin demonstrated potent, dose-dependent inhibition of both extracellular and intracellular reactive oxygen species (ROS). However, it was particularly effective at reducing intracellular chemiluminescence with an EC50 of 5.54 µM, a potency comparable to resveratrol's intracellular effect (EC50 of 6.00 µM). In contrast, resveratrol showed much stronger inhibition of extracellular ROS (EC50 of 0.96 µM) compared to pinosylvin (EC50 of 14.16 µM). This demonstrates that pinosylvin is functionally differentiated for targeting intracellular oxidative burst.

Evidence DimensionInhibition of Intracellular ROS (EC50)
Target Compound Data5.54 ± 1.06 µmol/L
Comparator Or BaselineResveratrol: 6.00 ± 0.57 µmol/L
Quantified DifferencePinosylvin shows comparable potency to Resveratrol for intracellular ROS
ConditionsPMA-stimulated human neutrophils, luminol-enhanced chemiluminescence assay

This selective activity makes pinosylvin a more suitable tool than resveratrol or pterostilbene for models where intracellular ROS is the primary therapeutic or experimental target.

Defined Solubility Profile for Consistent Formulation and Dosing

Pinosylvin exhibits a well-defined solubility profile critical for experimental reproducibility and formulation development. It is readily soluble in common organic solvents, with a solubility of approximately 20 mg/mL in ethanol and 10 mg/mL in DMSO and DMF. Conversely, it is practically insoluble in water and sparingly soluble in aqueous buffers, even when predissolved in an organic solvent (e.g., ~0.01 mg/mL in a 1:50 ethanol:PBS solution). This contrasts with its more hydrophilic glycosylated derivatives and provides a clear basis for solvent system selection in both laboratory and industrial settings.

Evidence DimensionSolubility in Common Lab Solvents
Target Compound Data~20 mg/mL (Ethanol); ~10 mg/mL (DMSO)
Comparator Or BaselinePractically insoluble in water
Quantified DifferenceHigh solubility in organic solvents vs. very low solubility in aqueous systems
ConditionsStandard laboratory conditions

Understanding these specific solubility parameters is essential for procurement, as it dictates the required solvent systems, prevents compound precipitation, and ensures accurate, reproducible concentrations in assays.

Lead Compound for Topical Anti-Inflammatory Formulations

Given its superior potency in inhibiting COX-2 mediated PGE2 production compared to resveratrol, pinosylvin is a primary candidate for research into topical treatments for inflammatory skin conditions where this pathway is dominant. Its high solubility in ethanol is advantageous for creating stable stock solutions for such formulations.

Tool Compound for Investigating Intracellular Oxidative Stress

Pinosylvin's demonstrated selectivity for inhibiting intracellular ROS makes it a more precise tool than other stilbenoids for studying cellular models of diseases driven by internal oxidative stress, such as neurodegenerative disorders or metabolic diseases. Using pinosylvin instead of a less selective analog like resveratrol can help isolate the effects of intracellular ROS modulation.

Reference Standard in Natural Product and Cosmeceutical Research

As a well-characterized stilbenoid with a distinct activity profile, high-purity pinosylvin serves as an essential reference standard for the analytical quantification of pine extracts and for benchmarking the activity of novel synthetic stilbene derivatives. Its established anti-inflammatory and tyrosinase-inhibiting properties make it a relevant positive control in screening for new cosmeceutical agents.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

212.083729621 Da

Monoisotopic Mass

212.083729621 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

881R434AIB

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

22139-77-1

Wikipedia

Pinosylvin

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Last modified: 08-15-2023
1. Alvarez-Novoa, J.C., Erdtman, H., and Lindstedt, G. Constituents of pine heartwood. XIX. The heartwood of Pinus pinea, Pinus pinaster, Pinus halepensis, and Pinus nigra. Acta Chemica Scandinavica 4(3), 444-447 (1950).
2. Modi, S., Yaluri, N., Kokkola, T., et al. Plant-derived compounds strigolactone GR24 and pinosylvin activate SIRT1 and enhance glucose uptake in rat skeletal muscle cells. Sci. Rep. 7(1), 17606 (2017).
3. Seppänen, S.K., Syrjälä, L., von Weissenberg, K., et al. Antifungal activity of stilbenes in in vitro bioassays and in transgenic Populus expressing a gene encoding pinosylvin synthase. Plant Cell. Rep. 22(8), 584-593 (2004).
4. Park, E.-J., Park, H.-J., Chung, H.-J., et al. Antimetastatic activity of pinosylvin, a natural stilbenoid, is associated with the suppression of matrix metalloproteinases. J. Nutr. Biochem. 23(8), 946-952 (2012).
5. Mačičková, T., Drábiková, K., Nosál', R., et al. In vivo effect of pinosylvin and pterostilbene in the animal model of adjuvant arthritis. Neuro. Endocrinol. Lett. 31(Suppl 2), 91-95 (2013).
6. Sullivan, T.P., Crump, D.R., Wieser, H., et al. Influence of the plant antifeedant, pinosylvin, on suppression of feeding by snowshoe hares. J. Chem. Ecol. 18(7), 1151-1164 (1992).

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